Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-
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Overview
Description
“Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a tert-butyl group and a thioether linkage to a complex aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” typically involves multi-step organic reactions. One common approach might include:
Formation of the tert-butylbenzene: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The thioether linkage can be introduced by reacting the tert-butylbenzene with a thiol derivative of the complex aromatic system under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioether linkage, potentially leading to the formation of simpler hydrocarbons or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the aromatic system, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Industry
In industry, such compounds can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” exerts its effects depends on its specific interactions with molecular targets. Typically, the aromatic rings and thioether linkage can interact with various enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure but lacks the thioether linkage.
Diphenylmethane derivatives: Compounds with similar aromatic systems but different substituents.
Uniqueness
The uniqueness of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” lies in its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
61623-66-3 |
---|---|
Molecular Formula |
C30H30S |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-methylphenyl)-diphenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C30H30S/c1-23-15-17-27(18-16-23)30(25-11-7-5-8-12-25,26-13-9-6-10-14-26)31-28-21-19-24(20-22-28)29(2,3)4/h5-22H,1-4H3 |
InChI Key |
GIYMLPUMSLKSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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